![molecular formula C11H14BrN3O2 B2379966 2-[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]acetamide CAS No. 2380170-40-9](/img/structure/B2379966.png)
2-[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]acetamide” is a chemical compound with the molecular formula C11H14BrN3O2. It is a research product and not intended for human or veterinary use. The compound contains a pyrrolidine ring, which is a five-membered ring with nitrogen as one of the members . Pyrrolidine rings are widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Synthesis Analysis
The synthesis of compounds like “2-[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]acetamide” often involves the construction of the pyrrolidine ring from different cyclic or acyclic precursors . Another approach is the functionalization of preformed pyrrolidine rings, such as proline derivatives . The exact synthesis process for this specific compound is not provided in the search results.Molecular Structure Analysis
The molecular structure of “2-[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]acetamide” is characterized by a pyrrolidine ring attached to a bromopyridinyl group and an acetamide group. The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3 hybridization .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]acetamide” are not fully detailed in the search results. The molecular weight of the compound is 300.156.Safety and Hazards
The specific safety and hazard information for “2-[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]acetamide” is not provided in the search results. It’s important to note that this compound is for research use only and not intended for human or veterinary use.
Orientations Futures
The future directions for research on “2-[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]acetamide” and similar compounds could involve further exploration of the pyrrolidine scaffold for the development of novel biologically active compounds . The influence of steric factors on biological activity and the structure-activity relationship of these compounds could also be areas of interest .
Propriétés
IUPAC Name |
2-[3-(3-bromopyridin-4-yl)oxypyrrolidin-1-yl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrN3O2/c12-9-5-14-3-1-10(9)17-8-2-4-15(6-8)7-11(13)16/h1,3,5,8H,2,4,6-7H2,(H2,13,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXKCIRHJKFPKFK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=C(C=NC=C2)Br)CC(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


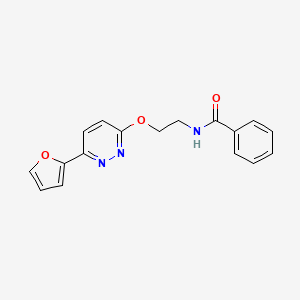
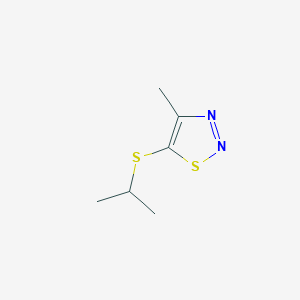



![4-(4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepane-1-carbonyl)-N,N-dimethylbenzenesulfonamide](/img/structure/B2379895.png)
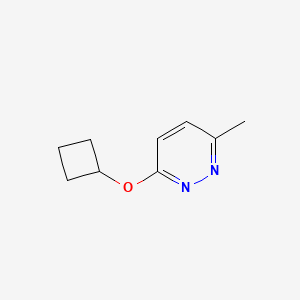
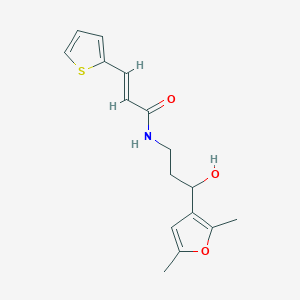
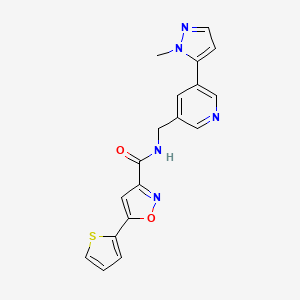


![1-(9-Bromo-2-phenyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone](/img/structure/B2379904.png)
